Cerous oxalate nonahydrate

Description

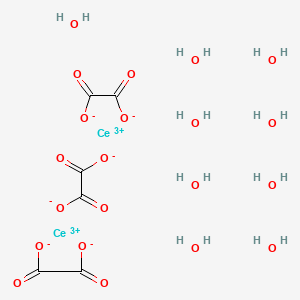

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);oxalate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.9H2O/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;9*1H2/q;;;2*+3;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPQHCDHLXEDS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Ce2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13266-83-6, 15750-47-7 | |

| Record name | Cerous oxalate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OXALATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UV74P3R0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Crystallization Engineering

Aqueous Precipitation Routes

Aqueous precipitation is a widely utilized method for the synthesis of cerous oxalate (B1200264) nonahydrate due to its simplicity and scalability. This process typically involves the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate (B79036) hexahydrate, with oxalic acid or an oxalate salt in an aqueous medium. prepchem.com

Co-precipitation Techniques for Hydrated Phases

Co-precipitation is a versatile extension of the precipitation method that allows for the synthesis of mixed-metal oxalates. In this technique, a solution containing cerium(III) ions and other metal ions is treated with a precipitating agent like oxalic acid. This method is particularly useful for creating homogeneous, solid-solution oxalate precursors, which upon subsequent thermal treatment, yield mixed-metal oxides with controlled stoichiometry. researchgate.netscispace.com For instance, the co-precipitation of cerium(III) and gadolinium(III) salts with oxalic acid has been shown to produce a single-phase, homogeneous oxalate. scispace.com This approach is crucial for the development of doped ceria materials used in various applications.

The general reaction for the precipitation of cerous oxalate is: 2Ce(NO₃)₃ + 3H₂C₂O₄ + 10H₂O → Ce₂(C₂O₄)₃·10H₂O + 6HNO₃ researchgate.net

Influence of Reaction Parameters on Precipitation Dynamics

The morphology, particle size, and purity of the precipitated cerous oxalate nonahydrate are highly sensitive to various reaction parameters. researchgate.netnih.gov A thorough understanding and control of these parameters are essential for reproducible synthesis.

Key parameters influencing precipitation include:

pH: The acidity of the reaction medium significantly affects the morphology of the resulting crystals. Studies have shown that varying the nitric acid concentration can lead to different crystal shapes. ias.ac.in For example, at a pH of ≤ 2, microspheres are formed, while more alkaline conditions tend to produce agglomerates of nanocrystallites. researchgate.net

Concentration: The concentration of the reactants, specifically the cerium salt and oxalic acid, plays a crucial role in determining the final particle morphology. researchgate.netacs.org Higher supersaturation levels, achieved through increased reactant concentrations, can lead to the formation of amorphous cerium oxalate as a transient precursor. rsc.org The ratio of cerium to oxalate ions also dictates the shape of the crystals, with an excess of oxalic acid promoting the growth of larger, more branched particles. acs.org

Temperature: Temperature influences both the nucleation and growth kinetics of the crystals. researchgate.netxml-journal.net Syntheses conducted at different temperatures can result in varied morphologies. For instance, star-like assemblies of needles have been observed at low temperatures in acidic conditions. researchgate.net

Stirring: The stirring rate during precipitation affects the mixing of reactants and can influence the particle size distribution. iaea.org

The following table summarizes the effect of various reaction parameters on the morphology of cerous oxalate:

| Parameter | Condition | Resulting Morphology | Reference |

| pH (Acidity) | High Acidity (pH ≤ 2) | Microspheres | researchgate.net |

| Low Acidity (30% HNO₃) | Long, needle-shaped crystals | ias.ac.in | |

| Moderate Acidity (50% HNO₃) | Thin, hexagonal crystals | ias.ac.in | |

| Low Acidity (100% HNO₃) | Well-developed crystals | ias.ac.in | |

| Concentration | Excess Oxalic Acid | Star-like assemblies of needles, larger and more branched particles | researchgate.netacs.org |

| Temperature | Low Temperature | Star-like assemblies of needles | researchgate.net |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer an alternative route to producing cerous oxalate and its subsequent conversion to cerium oxide. rsc.orgbanglajol.inforesearchgate.net These techniques involve carrying out the synthesis in a closed system, such as an autoclave, under elevated temperature and pressure.

Hydrothermal synthesis, using water as the solvent, can lead to the recrystallization of cerous oxalate, causing significant changes in morphology. rsc.org For instance, treating cerous oxalate in pure water hydrothermally can transform flat needles into large rods. rsc.org The addition of an oxidant like hydrogen peroxide during hydrothermal synthesis can facilitate the direct conversion of the cerous oxalate precursor to cerium oxide, while preserving the initial morphology. researchgate.netrsc.org

Solvothermal synthesis utilizes non-aqueous solvents or a mixture of alcohol and water. google.com This approach allows for greater control over the size, shape, and crystallinity of the final product due to the different solvent properties.

Microemulsion and Sol-Gel Methods for Controlled Morphology

To achieve finer control over particle size and morphology, advanced synthesis techniques such as microemulsion and sol-gel methods are employed. researchgate.netosti.gov

The microemulsion method , also known as the reverse micellar route, involves creating nanosized water droplets (nanoreactors) within a continuous oil phase, stabilized by a surfactant. core.ac.ukarabjchem.org The chemical reaction to form cerous oxalate occurs within these confined spaces, leading to the formation of nanoparticles with a narrow size distribution. core.ac.ukarabjchem.org For example, mixing two microemulsions, one containing cerium nitrate hexahydrate and the other ammonium (B1175870) oxalate, results in the formation of cerous oxalate nanoparticles. core.ac.uk The morphology of the resulting nanoparticles can be controlled by the choice of surfactant and other microemulsion parameters. core.ac.uk

The sol-gel method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network containing the liquid). This method can be used to synthesize cerium oxide nanoparticles, often using a capping agent to control growth. mdpi.com While more commonly applied to the synthesis of the oxide, the principles can be adapted for the controlled precipitation of the oxalate precursor.

Template-Assisted Synthesis Strategies

Template-assisted synthesis is a powerful strategy for fabricating materials with specific and complex morphologies. This method utilizes a pre-existing structure (the template) to direct the growth of the desired material. While specific examples for this compound are less common in literature, the principles are applicable. For instance, the use of polyvinylpyrrolidone (B124986) as a surfactant has been shown to produce lamellar cerium oxalate complexes. researchgate.net This suggests that polymeric templates can influence the morphology of the resulting oxalate.

Morphological Control and Crystal Growth Mechanism Studies

The final morphology of cerous oxalate crystals is a result of the interplay between nucleation and crystal growth processes. xml-journal.netosti.gov The ability to control these processes is key to achieving desired particle shapes, which can range from needles and plates to more complex structures like "microflowers" and "sea urchins". acs.orgresearchgate.net

Studies have shown that crystal growth can proceed through classical monomer-by-monomer addition or non-classical pathways involving particle aggregation. osti.govosti.gov The dominant mechanism can depend on factors such as precursor concentration. osti.govosti.gov In-situ liquid cell transmission electron microscopy (LC-TEM) has been a valuable tool for observing these dynamic processes at the nanoscale. osti.govosti.gov

The composition of the solvent also plays a critical role. Surfactant-free nanostructured solvents, such as water/propanediol/octanol mixtures, have demonstrated significant potential for controlling the morphology of cerium oxalate particles. acs.orgresearchgate.netacs.org The aggregation and directional growth of the precipitates are influenced by the solvent's microphases and surface forces. acs.org

Impact of Solvent Systems on Crystal Morphology

The solvent system plays a fundamental role in the crystallization of cerous oxalate, influencing both the growth kinetics and the directional aggregation of the precipitated crystals. researchgate.net The interactions between the solvent molecules and the growing crystal facets can modulate the growth rates of different crystallographic faces, leading to solvent-specific crystal morphologies. nih.gov

Research has demonstrated that nanostructured, low-water solvents offer significant potential for controlling the morphology of cerium oxalate powders. researchgate.net In one study, the reaction between cerium nitrate and oxalic acid was investigated in a ternary solvent system of water/propanediol/octanol. researchgate.net By varying the composition, particularly in low-water content domains, it was possible to produce compact, "dense-branching" particles. researchgate.net This morphology is attributed to the strong influence of surface forces, specifically capillary forces at the water/oil/solid triple points, which dominate the aggregation mechanisms in these low-water environments. researchgate.net

The effect of the solvent is not limited to direct interaction with crystal surfaces. The viscosity of the solvent, for instance, can be a dominant factor in the growth of particles by affecting mass transfer. mdpi.com While not specific to cerous oxalate, studies on other materials have shown that high solvent viscosity can lead to the formation of smaller, hierarchical structures due to diffusion limitations. mdpi.com In the case of cerium oxalate, the use of surfactant-free nanostructured solvents has been highlighted as a method to control the size and shape of the hydrated precipitated particles. researchgate.net

The table below summarizes the observed impact of a specific solvent system on cerium oxalate morphology based on research findings.

Table 1: Impact of Solvent System on Cerium Oxalate Crystal Morphology

| Solvent System Composition | Key Factor | Resulting Crystal Morphology | Reference |

|---|---|---|---|

| Low-water content water/propanediol/octanol | Enhanced surface forces and capillary action | Compact "dense-branching" particles | researchgate.net |

Role of Additives and Surfactants in Crystallization

Additives and surfactants are widely employed in crystallization processes to modify the nucleation and growth of crystals, thereby controlling particle size and morphology. While much of the detailed research has focused on the synthesis of cerium oxide (CeO₂) from cerium salt precursors, the principles are applicable to the crystallization of cerous oxalate.

Surfactants can influence the morphology of the resulting particles in several ways. In the synthesis of cerium oxide nanoparticles via a co-precipitation method, the use of different surfactants such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), and Cetyltrimethylammonium bromide (CTAB) resulted in varied particle morphologies. researchgate.net The study concluded that the surface morphology of the ceria nanoparticles was highly dependent on the surfactant used. researchgate.net Similarly, research on ceria synthesis in deep eutectic solvents showed that cationic and non-ionic surfactants could be used to alter the porosity and surface area of the final material. rsc.org

These additives function by adsorbing to specific crystal faces, which can inhibit or promote growth in certain directions, leading to tailored crystal shapes. For instance, in the synthesis of other oxalate compounds, polyacrylic acids have been shown to influence crystal shape, indicating that carboxylate functional groups play a role in additive adsorption and shape control. researchgate.net

The table below illustrates the role of different surfactants in controlling the morphology of cerium-based compounds, providing insight into their potential application in cerous oxalate synthesis.

Table 2: Role of Surfactants in Synthesis of Cerium Compounds

| Surfactant Used | Precursor | Resulting Morphology/Property | Reference |

|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | Cerium Nitrate | Specific morphology observed | researchgate.net |

| Polyethylene glycol (PEG) | Cerium Nitrate | Varied morphology compared to other surfactants | researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Cerium Nitrate | Face-centered cubic phase with controlled size | researchgate.net |

Scalability of Synthesis Protocols for Research Applications

For research applications, the ability to reliably produce this compound in sufficient quantities is essential. The synthesis protocols must be robust and scalable to meet laboratory demands. Common methods for synthesizing cerous oxalate and related compounds at a research scale include precipitation and single diffusion gel techniques.

The precipitation method, often involving the reaction of a soluble cerium salt (like cerium nitrate) with oxalic acid or an alkali oxalate, is a straightforward and widely used technique. researchgate.net This method is generally scalable for producing gram-to-kilogram quantities required for most research endeavors. The commercial availability of this compound from various chemical suppliers in different grades, including high-purity (99.9%) forms, indicates that well-established and scalable synthesis protocols exist. americanelements.comstrem.com

The single diffusion gel technique has also been employed to grow high-quality single crystals of doped cerium oxalate. researchgate.net In one study, this method yielded highly transparent single crystals with a well-defined hexagonal morphology over a two-week period. researchgate.net While this technique is excellent for producing high-quality crystals for specific characterization studies (like X-ray diffraction), it is typically a slower process and may be less suited for producing large bulk quantities compared to direct precipitation.

The choice of synthesis protocol for research applications often depends on a trade-off between the desired crystal quality, morphology control, and the quantity of material required. For bulk powder synthesis, precipitation is often preferred due to its simplicity and scalability. For studies requiring high-quality single crystals, gel diffusion methods are more appropriate.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Analysis

X-ray diffraction (XRD) serves as a fundamental tool for the structural analysis of crystalline materials, providing detailed information on phase identity, crystal structure, and atomic arrangement.

Powder X-ray Diffraction (PXRD) is a primary technique for the identification of polycrystalline materials like cerous oxalate (B1200264) nonahydrate. The resulting diffraction pattern acts as a unique "fingerprint" for the crystalline phase, allowing for its unambiguous identification. americanpharmaceuticalreview.com The pattern for cerium oxalate decahydrate (B1171855), which is structurally similar to the nonahydrate, has been indexed to a monoclinic crystal system with a P2₁/c space group. rsc.orgresearchgate.nethandbookofmineralogy.org PXRD is instrumental in monitoring phase purity and tracking structural transformations, such as the conversion of cerium oxalate to cerium oxide upon thermal treatment. xray.cz For instance, studies on the hydrothermal treatment of cerium oxalate show clear changes in the PXRD patterns as the initial hydrate (B1144303) recrystallizes into different phases or decomposes to CeO₂. xray.czrsc.org

Furthermore, PXRD data can be used to determine the average size of the crystallites in a powder sample. By applying the Scherrer equation to the broadening of the diffraction peaks, researchers can estimate the dimensions of the nanocrystals, a critical parameter in applications involving nanomaterials. mdpi-res.com

Interactive Table 1: Powder X-ray Diffraction Data for Cerium Oxalate Decahydrate, (Ce₂(C₂O₄)₃·10H₂O) handbookofmineralogy.org

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.266 | 8.61 | 100 |

| 17.81 | 4.98 | 23 |

| 18.42 | 4.81 | 35 |

| 20.80 | 4.27 | - |

| 26.07 | 3.41 | 28 |

| 28.18 | 3.16 | - |

| 34.05 | 2.63 | - |

Single-crystal X-ray diffraction (SC-XRD) provides the most precise determination of a molecule's three-dimensional structure, including bond lengths and angles. uhu-ciqso.esceitec.cz For cerium oxalate, the structure of the closely related decahydrate, Ce₂(C₂O₄)₃·10H₂O, has been well-established. It crystallizes in the monoclinic P2₁/c space group. rsc.orgresearchgate.net In this structure, each cerium(III) ion is nine-coordinated. researchgate.net The coordination sphere is composed of three bidentate oxalate ligands, which means each oxalate ion bridges between cerium centers, and three water molecules directly bonded to the cerium ion. rsc.orgresearchgate.net This arrangement forms layers of cerium ions connected by oxalate groups. Additional water molecules, not directly coordinated to the metal center, are located in cavities within the crystal lattice, held in place by hydrogen bonds. rsc.org The precise molecular formula derived from this detailed structural analysis is often written as [Ce₂(C₂O₄)₃(H₂O)₆]·4H₂O to differentiate between coordinated and lattice water molecules. rsc.org

Interactive Table 2: Crystallographic Data for Cerium Oxalate Decahydrate (Ce₂(C₂O₄)₃·10H₂O) researchgate.nethandbookofmineralogy.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.240 |

| b (Å) | 9.635 |

| c (Å) | 10.339 |

| β (°) | 114.41 |

| Z (Formula units/cell) | 2 |

Cerium oxalate can exist in various hydration states, and X-ray diffraction is crucial for identifying and characterizing these different forms. The decahydrate is a common starting material, but other hydrates can be formed under specific conditions, such as hydrothermal treatment. xray.czrsc.org Studies have shown that upon heating in water, the initial decahydrate structure can recrystallize into new phases with lower water content before eventually decomposing into the oxide. rsc.org Using techniques like 3D electron diffraction, which is conceptually similar to XRD, researchers have identified several intermediate hydrate structures. rsc.orgrsc.org Among the newly identified phases were an orthorhombic tetrahydrate (Ce₂(C₂O₄)₃(H₂O)₄) and a triclinic pentahydrate (Ce₂(C₂O₄)₃(H₂O)₄·H₂O). rsc.org In these structures, the number of water molecules directly coordinated to the cerium ions and those residing in pores differs, leading to distinct crystal structures that are identifiable by their unique diffraction patterns. rsc.org

Spectroscopic Investigation Techniques

Spectroscopic methods probe the interactions of electromagnetic radiation with the compound, revealing details about its chemical bonds, functional groups, and the local environment of its constituent atoms.

Infrared (IR) and Raman spectroscopies are powerful, non-destructive techniques that provide information on the vibrational modes of a molecule. numberanalytics.comupc.edu For cerous oxalate nonahydrate, these methods confirm the presence of its key chemical components: oxalate ligands and water molecules. ias.ac.in The spectra exhibit characteristic bands corresponding to the vibrations of these groups. The presence of water is confirmed by broad absorption bands in the IR spectrum around 3200-3600 cm⁻¹, which are attributed to the O-H stretching vibrations of the water molecules. ias.ac.in

The coordination of the oxalate anion (C₂O₄²⁻) to the cerium ion is reflected in the vibrational frequencies of the carboxylate groups. researchgate.net Key vibrational modes for the oxalate ligand include the symmetric and asymmetric C-O stretching vibrations, the C-C stretching vibration, and O-C-O bending modes. qut.edu.auconicet.gov.ar The positions of these bands, particularly the C-O stretching modes, are sensitive to the coordination environment. qut.edu.auqut.edu.au The symmetry of the oxalate ion, whether it is planar (D₂h symmetry) or non-planar (D₂d symmetry), affects the activity of its vibrational modes in IR and Raman spectra, providing insight into its structural arrangement within the crystal lattice. qut.edu.auwalisongo.ac.id

Interactive Table 3: Characteristic Vibrational Bands for Cerium Oxalate Hydrate ias.ac.inqut.edu.auqut.edu.au

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~3600 - 3200 | O-H stretching of water molecules | IR |

| ~1614 - 1600 | Asymmetric C=O stretching (COO⁻) | IR, Raman |

| ~1470 | Symmetric C-O stretching (COO⁻) | Raman |

| ~1314 - 1300 | Symmetric C-O stretching (COO⁻) | IR |

| ~900 | C-C stretching | Raman |

| ~800 | O-C-O bending | IR |

| ~500 | Metal-Oxygen (Ce-O) stretching / Ring deformation | IR, Raman |

Extended X-ray Absorption Fine Structure (EXAFS) is an element-specific technique that provides precise information about the local atomic environment around a particular atom. semineral.esiaea.org By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can determine the type, number, and distance of neighboring atoms. taylorandfrancis.comnih.gov

For this compound, EXAFS analysis at the cerium K-edge or L₃-edge would provide a detailed picture of the Ce(III) coordination sphere. The analysis would yield precise Ce-O bond distances for the oxygen atoms from both the oxalate ligands and the coordinated water molecules. semineral.es It would also determine the coordination number of the cerium atom, confirming the nine-coordinate environment suggested by single-crystal XRD. researchgate.net Because EXAFS does not require long-range crystalline order, it is a valuable tool for studying materials that may be amorphous or have low crystallinity, or for comparing the local structure in solids versus solutions. semineral.es This technique is thus highly complementary to XRD, offering a focused view of the immediate surroundings of the metal center. researchgate.net

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy is a powerful tool for visualizing the morphology and nanostructure of materials. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to characterize cerous oxalate and its derivatives.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of cerous oxalate crystals. Studies have revealed that the morphology of cerous oxalate can be influenced by synthesis conditions such as precursor concentration. For instance, at a concentration of 0.15 mol/L, cerium(III) oxalate has been observed to form needle-like crystals with lengths up to 50 μm and widths around 20 μm. acs.org In other studies focusing on the recovery of rare-earth elements, REE-oxalate precipitates, including cerium oxalate, were found to form elongated crystals with an average size of 1–2 µm. rareearthproducts.com

Table 1: SEM Morphological Findings for Cerium Oxalate

| Parameter | Observed Morphology | Crystal Size | Reference |

| Crystal Habit | Needle-like crystals | Up to 50 μm in length and 20 μm in width | acs.org |

| Crystal Habit | Elongated crystals | 1–2 µm | rareearthproducts.com |

This table summarizes the morphological characteristics of cerous oxalate as observed through Scanning Electron Microscopy.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of nanoparticle size, shape, and aggregation state. In-situ liquid cell TEM studies on the formation of cerium (III) oxalate have shown that its growth can proceed through both classical monomer-by-monomer addition and non-classical coalescence of nanoparticles, depending on precursor concentrations. researchgate.netsumdu.edu.ua The thermal decomposition of cerous oxalate precursors often leads to the formation of cerium oxide nanoparticles where the final morphology can be inherited from the oxalate precursor. acs.org TEM analysis of cerium oxide derived from an oxalate precursor has shown the presence of pseudo-spherical nanoparticle aggregates. acs.orgresearchgate.net Further high-resolution TEM (HRTEM) studies on cerium oxide derived from cerium oxalate have identified the formation of both nanoparticles with a size of approximately 10 nm and nanorods with a width of about 7 nm and a length of around 30 nm. google.com

Table 2: TEM Nanostructural Findings for Cerium Oxalate and Derived Nanoparticles

| Analysis Method | Nanostructure Type | Dimensions | Reference |

| in-situ LC-TEM | Nanoparticle coalescence | Varies with concentration | researchgate.netsumdu.edu.ua |

| TEM | Pseudo-spherical aggregates | - | acs.org |

| HRTEM | Nanoparticles | ~10 nm | google.com |

| HRTEM | Nanorods | 7 nm (width) x ~30 nm (length) | google.com |

This table presents the nanostructural details of cerium oxalate and its derivatives as characterized by Transmission Electron Microscopy.

Surface Science Approaches (e.g., BET Surface Area Analysis for Reactivity)

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of a material, which is a critical parameter for understanding its reactivity, particularly in applications like catalysis and sorption. The surface area of cerium compounds is highly dependent on the preparation method and the precursor used. calpaclab.com

For instance, cerium oxide (CeO₂) derived from the pyrolysis of cerium oxalate has been shown to possess a significantly larger BET surface area compared to commercially available CeO₂ reagents. One study reported a BET surface area of 101.91 m²/g for CeO₂ obtained from a cerium oxalate precursor. calpaclab.com In other research, mesoporous cerium compounds synthesized from cerium(III) nitrate (B79036) hydrate have exhibited specific surface areas ranging from 120 to 200 m²/g. acs.orgresearchgate.net

Table 3: BET Surface Area of Cerium Compounds

| Cerium Compound | Precursor | BET Surface Area (m²/g) | Reference |

| Cerium Oxide (CeO₂) | Cerium Oxalate | 101.91 | calpaclab.com |

| Mesoporous Cerium Compound | Cerium(III) Nitric Hydrate | 120 - 200 | acs.orgresearchgate.net |

| Ce-UiO-66-BDC | - | 1282 | nih.gov |

| Ce-UiO-66-Fum | - | 732 | nih.gov |

This table provides a summary of reported BET surface area values for various cerium compounds, highlighting the influence of the precursor and structure on the surface properties.

Thermodynamic and Kinetic Investigations

Thermodynamic Modeling of Precipitation Processes

Thermodynamic modeling is essential for comprehending the reactive precipitation of cerous oxalate (B1200264), especially in complex aqueous media like nitric acid, which is common in nuclear waste reprocessing and rare earth element recycling. researchgate.net Such models are critical for predicting the solubility and stability of actinide and rare earth oxalates. osti.gov The precipitation of cerous oxalate is known to be a robust reaction, and its conversion to cerium oxide is carefully monitored to understand reaction progress and textural evolution. nih.gov In some conditions, such as at high supersaturation in concentrated nitric acid, a transient amorphous cerium oxalate phase can precipitate rapidly as a precursor to the more stable crystalline form. rsc.org

The solubility of cerous oxalate is a key parameter in its precipitation from aqueous solutions. Thermodynamic models have been developed to predict the solubility of rare earth oxalates across a broad spectrum of rare earth and nitric acid concentrations. researchgate.net The presence of certain organic ligands, such as oxalate, can significantly enhance the mobility and transport of trivalent lanthanides like cerium in aqueous environments. researchgate.net The precipitation process can be influenced by the formation of different hydrated phases; for instance, cerium(III) sulfate, a related compound, forms various hydrates, and the transition between them can be subtle. researchgate.net A thermodynamic model developed for praseodymium and neodymium oxalates, which are isostructural with cerium oxalate decahydrate (B1171855), is considered applicable to understanding the solubility of cerous oxalate. osti.gov

For accurately modeling the behavior of cerous oxalate in concentrated electrolyte solutions, the Pitzer model is frequently employed. researchgate.netosti.gov This semi-empirical model accounts for the complex ionic interactions that occur at high concentrations by using specific ion interaction parameters. vliz.be A Pitzer model for cerium and neodymium oxalate systems in nitric acid media was developed using the PHREEQC software, which required complementing the database with adjusted individual Pitzer coefficients derived from experimental data. researchgate.net This approach allows for the accurate prediction of oxalate-rare earth solubility in highly concentrated systems. researchgate.net The model relies on binary and ternary interaction coefficients to describe the system's behavior accurately. researchgate.net

Below is a table representing the type of interaction coefficients used in Pitzer models for rare earth nitrate (B79036) systems in the presence of nitric acid, as described in related research.

Table 1: Pitzer Interaction Coefficients for RE(NO₃)₃-HNO₃-H₂O Systems

| Interaction Type | Species Involved | Reference |

|---|---|---|

| Binary Interaction | HNO₃ - H₂O | researchgate.net |

| Binary Interaction | Ce(NO₃)₃ - H₂O | researchgate.net |

This model, validated with experimental water activity measurements, can accurately predict solubility over a wide range of concentrations. researchgate.net

Theoretical Computational Chemistry Studies

Computational chemistry provides molecular-level insights into the properties of cerous oxalate nonahydrate, complementing experimental findings. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to investigate its electronic structure, stability, and interactions with surrounding molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of chemical systems. uark.edu It has been applied to study mixed ligand metal complexes involving oxalate to perform geometry optimization and analyze vibrational frequencies. ugm.ac.id In studies of the cerium redox couple (Ce³⁺/Ce⁴⁺), DFT-predicted free energies have been used to support proposed reaction mechanisms, such as a two-step process involving ligand exchange and electron transfer. acs.org These calculations provide fundamental data on the stability and electronic configuration of cerium complexes, which are essential for understanding the formation and properties of cerous oxalate. acs.org

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. mdpi.com This technique is particularly useful for studying the dynamics of ion hydration and complexation in aqueous solutions. mdpi.comnih.gov While specific MD studies focusing solely on this compound are not detailed in the provided results, the methodology is widely applied to similar systems. For example, MD simulations have been used to investigate the hydration state of ions, determining the number of water molecules in the hydration shell and the energetics of the process. uark.edunih.gov Such simulations can elucidate the structure of water around the Ce³⁺ ion and its complexation with oxalate anions, providing a dynamic picture of the solution-state interactions that precede precipitation. byu.edu

Reaction Kinetics and Mechanism Studies

Understanding the kinetics and mechanism of both the formation and decomposition of cerous oxalate is crucial for controlling the synthesis of derived materials like cerium oxide. devagirijournals.com Studies have shown that the precipitation of cerous oxalate is a robust reaction. nih.gov

The thermal decomposition of cerous oxalate hydrate (B1144303) occurs in multiple steps. devagirijournals.com The initial stage involves the dehydration, or the removal of water molecules, followed by a second stage corresponding to the decomposition of the anhydrous oxalate into ceria (cerium oxide). devagirijournals.com The decomposition of the anhydrous cerium oxalate has been found to obey first-order reaction kinetics. osti.gov Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are used to determine the activation energy (Ea) for these processes from thermogravimetric data. devagirijournals.com

Table 2: Activation Energies for Cerium Oxalate Decomposition

| Decomposition Stage | Method | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Dehydration (water removal) | KAS | 43.667 kJ/mol | devagirijournals.com |

| Dehydration (water removal) | FWO | 42.995 kJ/mol | devagirijournals.com |

| Decomposition to Ceria | KAS | 128.27 kJ/mol | devagirijournals.com |

Mechanistic studies of the precipitation process have revealed that at high supersaturation, an initial transient amorphous phase of cerium oxalate forms very quickly before converting to a more stable crystalline hydrated phase. rsc.org Furthermore, kinetic investigations of the Ce³⁺/Ce⁴⁺ redox reaction, which is fundamental to cerium chemistry, suggest a complex mechanism that involves an inner-sphere ligand exchange, challenging the assumption of a simple one-step electron transfer. acs.org

Ligand Exchange Kinetics

The investigation of ligand exchange kinetics in this compound, Ce₂(C₂O₄)₃·9H₂O, is primarily accessible through studies of its thermal decomposition. This process involves the sequential removal of water molecules and the eventual decomposition of the oxalate ligand, which can be considered a form of solid-state ligand exchange and rearrangement.

Studies using differential scanning calorimetry and thermogravimetry have shown that the decomposition of hydrated cerium oxalate occurs in distinct stages. researchgate.netosti.gov The initial events correspond to the loss of adsorbed and hydrated water molecules, followed by the decomposition of the anhydrous cerium oxalate to form cerium oxide. researchgate.netosti.gov

The decomposition of the anhydrous cerium oxalate has been found to adhere to first-order reaction kinetics. researchgate.netosti.gov The kinetic and thermodynamic parameters associated with the thermal decomposition of cerous oxalate provide insight into the stability of the coordination sphere and the energy required to break the metal-ligand bonds.

Table 1: Thermodynamic and Kinetic Data for the Thermal Decomposition of Cerous Oxalate

| Parameter | Value/Observation |

|---|---|

| Kinetic Model | First-order reaction kinetics |

| Rate Equation | -ln(1-α) = kt |

| Decomposition Product | Cerium Oxide |

Data sourced from studies on the thermodynamic properties of cerium oxalate. researchgate.netosti.gov

Redox Chemistry of Cerium(III)/Cerium(IV) Species

The redox chemistry of the cerium(III)/cerium(IV) couple is of significant interest due to its applications in catalysis and materials science. rsc.org The standard redox potential of the Ce(III)/Ce(IV) couple is highly dependent on the nature of the solvent and the coordinating ligands. The presence of oxalate as a ligand plays a crucial role in the redox behavior of cerium.

In the context of oxalate-containing systems, the redox behavior is complex. During the hydrothermal conversion of mixed uranium(IV)-cerium(III) oxalates, the speciation and redox state of cerium are critical to the formation of the final mixed oxide product. rsc.org Furthermore, research on the reduction of certain cerium(III) complexes has shown that in the presence of a reducing agent and a source of carbon dioxide, a dinuclear cerium(III) complex bridged by an oxalate ligand can be formed. rsc.orgrsc.org This indicates that the oxalate ligand can be generated in situ and readily coordinates to the cerium(III) centers, forming a stable bridged species. rsc.orgrsc.org

The kinetics of the Ce(III)/Ce(IV) redox reaction are generally characterized by a charge transfer that can occur in multiple steps, with different values for the anodic and cathodic charge transfer coefficients. soton.ac.uk The coordination environment, including the presence of oxalate ligands, heavily influences this behavior. soton.ac.uk

Decomposition Pathways and Transformation Studies

Thermal Decomposition Mechanisms

The thermal decomposition of cerous oxalate (B1200264) nonahydrate is a multi-step process that has been extensively investigated to understand the chemical and physical transformations that occur upon heating.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal behavior of materials. filab.frworldoftest.comscribd.comegyankosh.ac.intuwien.ac.at TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) transitions. worldoftest.comscribd.cometamu.eduslideshare.nettainstruments.com.cn

Studies on cerous oxalate nonahydrate show a two-stage decomposition process. The first stage is an endothermic process corresponding to the dehydration of the compound, involving the loss of its water molecules. researchgate.net This is followed by a second, exothermic stage where the anhydrous cerous oxalate decomposes into cerium(IV) oxide (CeO₂). The endothermic peaks in DTA curves indicate the various stages of dehydration and decomposition. osti.gov

The table below summarizes the key thermal events during the decomposition of this compound as identified by TGA and DTA.

| Decomposition Stage | Process | Thermal Nature | Activation Energy (kJ/mol) |

| Stage 1 | Dehydration (Loss of ~10 moles of water) | Endothermic | 78.2 |

| Stage 2 | Decomposition to Cerium(IV) Oxide (CeO₂) | Exothermic | 112.6 |

This data is compiled from multiple research findings and provides a generalized overview of the thermal decomposition process.

The decomposition of this compound proceeds through the formation of intermediate products before the final cerium oxide is formed. The initial dehydration step leads to the formation of anhydrous cerous oxalate. Subsequent heating causes the breakdown of the oxalate group. While detailed characterization of all transient intermediates can be challenging, the primary solid intermediate after dehydration is anhydrous cerium(III) oxalate. Further decomposition involves the release of gaseous products like carbon monoxide and carbon dioxide, leading to the formation of the final oxide. The process is complex and can be influenced by the heating rate and atmospheric conditions.

This compound is a widely used precursor for the synthesis of cerium oxide (CeO₂) nanostructures. semanticscholar.org The thermal decomposition of cerous oxalate is an effective method for producing these nanomaterials. researchgate.net The morphology and particle size of the resulting CeO₂ can be controlled by the conditions of the initial oxalate precipitation and the subsequent calcination process. xml-journal.netnih.gov

The conversion of cerium oxalate to nanocrystalline CeO₂ has been shown to be influenced by the morphology of the oxalate precursor itself. nih.gov For instance, thinner microcrystals of the oxalate precursor tend to yield smaller CeO₂ nanocrystals after calcination. nih.gov This is attributed to diffusion limitations during grain growth. nih.gov The final CeO₂ product is a cubic fluorite-type structured ceramic material. scielo.org.mx The synthesis process often involves a wet-chemical method to precipitate cerium oxalate, followed by controlled thermal decomposition. semanticscholar.org

The table below outlines the general steps involved in the formation of CeO₂ nanostructures from this compound.

| Step | Process | Key Parameters | Outcome |

| 1 | Precipitation | Reactant concentrations, temperature, pH, anti-agglomeration agents | Cerium oxalate precursor with controlled morphology. semanticscholar.orgnih.gov |

| 2 | Calcination | Temperature, heating rate, atmosphere | Decomposition of oxalate and formation of CeO₂ nanostructures. xml-journal.netresearchgate.net |

Radiolytic Transformation Processes

There is limited direct information available from the search results regarding the specific radiolytic transformation processes of pure this compound. However, related studies on nuclear waste materials, which may contain oxalate compounds, indicate that radiolysis can occur. energy.gov In the context of mixed waste containing organic compounds and water, radiolysis can lead to the generation of gases such as hydrogen, carbon dioxide, and carbon monoxide. energy.gov The effect of radiation on the stability and transformation of isolated this compound is an area that requires more focused investigation.

Applications in Advanced Materials Science and Catalysis

Precursor Role in Ceramic and Glass Manufacturing

Cerous oxalate (B1200264) nonahydrate is a key intermediate in the production of high-purity cerium oxide, a vital component in advanced ceramic and glass applications. The thermal decomposition of cerous oxalate is a well-established method to produce fine ceria powders. This process involves heating the oxalate in a controlled atmosphere, which leads to the removal of water molecules and the decomposition of the oxalate group, ultimately yielding cerium oxide.

The properties of the final ceria powder, such as particle size, morphology, and surface area, are highly dependent on the calcination temperature and atmosphere. This control is crucial for its use in applications like solid oxide fuel cells (SOFCs), where nanocrystalline ceria is used as an electrolyte material. lookchem.com The decomposition process allows for the creation of ceria with specific characteristics tailored for enhancing the mechanical, optical, and chemical properties of ceramic and glass products. For instance, ceria is used as a polishing agent for precision optics and as a decolorizing agent in glass manufacturing.

Synthesis of Cerium Oxide Nanomaterials with Controlled Properties

The synthesis of cerium oxide (CeO₂) nanomaterials with specific, controlled properties is a significant area of research, and cerous oxalate nonahydrate is a preferred precursor for this purpose. xray.cz The precipitation of cerium oxalate followed by thermal treatment (calcination or hydrothermal methods) allows for precise control over the morphology and size of the resulting CeO₂ nanoparticles. lookchem.comxray.cz

Several reaction parameters during the initial precipitation of cerous oxalate can be manipulated to tailor the final properties of the ceria nanomaterials. By adjusting factors such as temperature, reactant concentrations, and pH, different morphologies of cerium oxalate can be produced, which in turn lead to CeO₂ nanocrystals with distinct characteristics after calcination. lookchem.com For example, thinner microcrystals of the oxalate precursor result in smaller CeO₂ nanocrystals. lookchem.com Hydrothermal treatment of cerous oxalate is another effective method, where temperature and pH are critical parameters influencing the conversion to CeO₂ and the final particle structure. xray.cz

| Synthesis Parameter | Effect on Cerium Oxalate Precursor | Impact on Final CeO₂ Nanomaterial Properties | Reference |

|---|---|---|---|

| Temperature (Precipitation) | Influences crystal morphology and size. | Affects grain size and texture of CeO₂ after calcination. | lookchem.com |

| Concentration (Reactants) | Affects the morphology of the precipitated oxalate crystals. | Controls the particle size and surface area of the resulting ceria. | lookchem.com |

| Acidity (pH) | Impacts the conversion efficiency and morphology during hydrothermal treatment. | Determines the final structure, with lower pH favoring porous powders that can change to rods at higher pH. | xray.cz |

| Temperature (Hydrothermal) | Governs the conversion rate of oxalate to oxide. | Higher temperatures can lead to sharper peaks in XRD, indicating larger crystallite structures. An optimum temperature exists for complete conversion without excessive crystal growth. | xray.cz |

Catalytic Applications and Mechanisms

Cerium oxide derived from cerous oxalate is a cornerstone material in catalysis due to its unique redox properties, specifically the ability to easily switch between Ce³⁺ and Ce⁴⁺ oxidation states and its high oxygen storage capacity (OSC).

Ceria is widely employed as a catalyst in various heterogeneous reactions, most notably in oxidation and reduction processes. Its catalytic prowess is linked to the presence of oxygen vacancies on its surface, which facilitate the adsorption and reaction of molecules. In CO oxidation, for example, ceria-based catalysts are highly effective. nih.gov The mechanism involves the adsorption of CO onto the catalyst surface, followed by its reaction with lattice oxygen from the ceria, leading to the formation of CO₂ and an oxygen vacancy. This vacancy is then replenished by oxygen from the gas phase, completing the catalytic cycle. The introduction of other metals, such as manganese, into the ceria lattice via co-precipitation of oxalates can further enhance catalytic activity by creating more defects and improving reducibility. nih.gov

Cerium oxide nanoparticles synthesized from cerous oxalate precursors exhibit significant photocatalytic activity, making them effective for the degradation of organic pollutants in water. nih.gov When exposed to light of sufficient energy, CeO₂ generates electron-hole pairs. These charge carriers can migrate to the surface and react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). These ROS are powerful oxidizing agents that can break down complex organic molecules, such as dyes and phenols, into simpler, less harmful substances like CO₂ and water. nih.govresearchgate.net Doping ceria with other elements, like bismuth, can enhance its photocatalytic efficiency by improving charge separation and modifying surface properties. nih.gov

Beyond its intrinsic catalytic activity, ceria is an exceptional catalyst support material. stanfordmaterials.com Its primary advantage over inert supports like alumina (B75360) or silica (B1680970) is its ability to actively participate in catalytic reactions through its redox properties and oxygen mobility. stanfordmaterials.com When used as a support for noble metals such as platinum, palladium, or gold, ceria can lead to strong metal-support interactions (MSI). stanfordmaterials.comnih.gov These interactions can enhance the dispersion of the metal nanoparticles, prevent them from sintering at high temperatures, and modify their electronic properties, all of which contribute to improved catalytic activity and stability. stanfordmaterials.comnih.gov For instance, in automotive three-way catalysts, ceria supports help manage oxygen levels, enabling the simultaneous conversion of NOx, CO, and unburned hydrocarbons. stanfordmaterials.com

Role in Nuclear Fuel Cycle Research (e.g., as a surrogate material)

In the field of nuclear science, handling radioactive materials like plutonium poses significant safety challenges and costs. Cerium dioxide (CeO₂) is widely used as a nonradioactive surrogate for actinide oxides, particularly plutonium dioxide (PuO₂), in research and development for advanced nuclear fuels. lookchem.com The justification for this substitution lies in the similar crystal structure (cubic fluorite), ionic radii, and thermal properties between CeO₂ and PuO₂.

By using ceria derived from the calcination of cerous oxalate, researchers can safely study the fabrication processes, sintering behavior, and microstructural evolution of nuclear fuels. xml-journal.net This includes investigating how parameters from the precursor synthesis, such as particle size and morphology, are inherited by the final oxide product, which is critical for manufacturing MOX (mixed oxide) fuel pellets with desired properties. lookchem.comxml-journal.net

Integration into Composite Materials and Nanocomposites

While this compound is a critical precursor in the synthesis of advanced materials, its direct integration into composite materials and nanocomposites is not a common practice. Instead, it serves as a key starting material for producing cerium oxide (CeO₂), which is then widely incorporated as a functional filler in various matrices. The thermal decomposition of this compound allows for the controlled synthesis of CeO₂ nanoparticles with specific morphologies and sizes, which are crucial for enhancing the properties of the resulting composite materials. This section focuses on the integration of cerium oxide, derived from cerous oxalate, into composite and nanocomposite systems and the resulting performance enhancements.

The primary role of this compound in this context is to provide a reliable and scalable route to high-purity cerium oxide nanoparticles. These nanoparticles are then dispersed within a polymer, metal, or ceramic matrix to create a composite material with improved characteristics. The performance of these composites is heavily dependent on the properties of the incorporated CeO₂ nanoparticles, such as their size, shape, and dispersion within the matrix.

Improved Mechanical and Thermal Properties:

The addition of cerium oxide nanoparticles to polymer matrices has been shown to significantly enhance their mechanical strength and thermal stability. For instance, incorporating CeO₂ into polypropylene (B1209903) (PP) composites with intumescent flame retardants (IFR) has demonstrated a synergistic effect on flame retardancy and mechanical properties. Research has shown that the morphology of the CeO₂ plays a critical role, with layered CeO₂ (L-CeO₂) providing better performance than particulate CeO₂ (P-CeO₂). mdpi.com

Similarly, the integration of CeO₂ nanoparticles into polyimide (PI) matrices can lead to notable improvements in thermo-oxidative stability and stiffness. The presence of specific functional groups in the polyimide structure, such as SO₂-groups, can influence the degree of enhancement. nih.gov

Interactive Data Table: Mechanical and Thermal Properties of CeO₂ Composites

| Matrix Material | CeO₂ Loading (wt%) | Property Enhancement | Research Finding |

| Polypropylene (PP) with Intumescent Flame Retardant (IFR) | 1% (L-CeO₂) | Increased Limiting Oxygen Index (LOI) to 32.6% and reduced Total Heat Release (THR) by 38.9%. mdpi.com | L-CeO₂ acts as a synergist, improving flame retardancy and char formation. mdpi.com |

| Polyimide (PI) with SO₂-groups | Not specified | Increased thermal stability by ~20 °C and Young's modulus by over 10%. nih.gov | Nanoceria enhances thermo-oxidative stability and stiffness in specific polyimides. nih.gov |

| Al5083 Alloy | 75% CeO₂ + 25% SiC | Increased hardness by 30% and tensile strength by 14%. | Friction stir processing was used to create a surface composite with improved mechanical properties. |

Enhanced Catalytic Activity:

Cerium oxide is a well-known catalyst, and its incorporation into composite materials can impart or enhance catalytic functionalities. Polymer-coated cerium oxide nanoparticles have been investigated for their oxidase-like activity, which is dependent on factors like pH, nanoparticle size, and the thickness of the polymer coating. nih.gov These catalytic nanocomposites have potential applications in biotechnology and environmental chemistry. nih.gov

Furthermore, CeO₂-based nanocomposites are effective catalysts for CO oxidation. The thermal stability of these catalysts is a crucial factor for practical applications. Studies on Pd@CeO₂ core-shell nanostructures have demonstrated exceptional thermal stability, retaining their catalytic activity even at high temperatures. nih.gov

Interactive Data Table: Catalytic Performance of CeO₂ Nanocomposites

| Composite System | Application | Key Finding |

| Polymer-Coated CeO₂ Nanoparticles | Oxidase-like catalysis | Catalytic activity is pH-dependent and influenced by nanoparticle size and polymer coating thickness. nih.gov |

| Pd@CeO₂ Core-Shell Nanocomposites | CO Oxidation | Exhibits high thermal stability, maintaining catalytic activity at temperatures exceeding 1000 K. nih.gov |

| CeO₂-PAN (Polyacrylonitrile) Composite | ⁶⁸Ge/⁶⁸Ga radionuclide separation | The composite material provides a stable and efficient system for the separation of medically relevant radionuclides. |

Environmental Chemistry and Remediation Aspects

Geochemical Interactions and Environmental Fate Modeling

The environmental fate of cerous oxalate (B1200264) is dictated by a series of geochemical interactions, including dissolution, precipitation, complexation, and sorption. The mobility and bioavailability of cerium released from cerous oxalate are heavily influenced by the chemical conditions of the surrounding matrix, such as pH, the presence of other ions, and organic matter.

In aqueous systems, the trivalent cerium ion (Ce³⁺) can form various hydrolysis species. researchgate.net The speciation of cerium is a critical factor controlling its solubility and interaction with mineral surfaces. For instance, in acidic sulfuric acid environments, Ce³⁺ has been identified to coordinate with nine water molecules, forming the [CeIII(H₂O)₉]³⁺ complex. energy.gov The stability of such complexes plays a significant role in the element's mobility in acidic waters, such as those found in acid mine drainage.

Thermodynamic modeling is a key tool for predicting the long-term behavior of cerium and other rare earth elements in the environment. oup.com Frameworks like the Mixed-Solvent Electrolyte (MSE) model are used to simulate solid-liquid phase diagrams and predict the solubility of REE salts under a wide range of concentrations and temperatures. oup.com These models incorporate standard-state thermochemical properties and ion-interaction parameters to forecast which solid phases, such as oxides, hydroxides, or sulfates, are stable under specific geochemical conditions. oup.com This predictive capability is crucial for assessing the environmental fate of compounds like cerous oxalate and for designing effective remediation or extraction strategies. oup.com

The oxalate anion itself is a significant component in soil geochemistry. It is one of the most common low-molecular-weight organic anions in many forest ecosystems and influences nutrient availability through complexation reactions with iron (Fe) and aluminum (Al) on mineral surfaces. researchgate.netoup.com The oxalate-carbonate pathway, a natural process where microbial decomposition of calcium oxalate leads to the sequestration of CO₂ as calcium carbonate (calcite) in soils, further highlights the role of oxalates in geochemical carbon cycling. oup.comoup.comresearchgate.net

Role in Rare Earth Element Separation and Recycling Technologies (Hydrometallurgy)

Cerous oxalate nonahydrate plays a pivotal role in hydrometallurgy, specifically in the separation and recycling of rare earth elements. The precipitation of REEs as oxalates is a widely used method to selectively recover these valuable elements from leach solutions derived from ores or waste materials like permanent magnets and fluorescent lamps. researchgate.netqmul.ac.uknih.gov

This technique is favored because rare earth oxalates are generally insoluble in acidic solutions, allowing for their separation from other metals that remain dissolved. qmul.ac.uk The resulting oxalate precipitate is typically of high purity, free from contaminants like phosphate (B84403) and uranium that can interfere with subsequent processing steps. researchgate.net Furthermore, the crystalline nature of rare earth oxalates makes them easy to filter, and they can be readily converted to high-purity rare earth oxides through calcination (thermal decomposition). researchgate.netnih.gov

In the recycling of high-performance NdFeB (neodymium-iron-boron) magnets, hydrometallurgical routes often involve leaching the magnet waste in acids like sulfuric acid. Following the leaching step, oxalic acid is added to the solution to selectively precipitate the REEs. Research has shown that the efficiency of this precipitation is dependent on the amount of oxalic acid used.

| Amount of Oxalic Acid (Relative to Stoichiometric) | REE Recovery (%) | Iron (Fe) Co-precipitation (%) |

|---|---|---|

| 100% (Stoichiometric) | ~93% | ~0% |

| 120% | 96.7% | Not specified, but minimal |

| 140% | 98.1% | ~7% |

As the data indicates, using a stoichiometric amount of oxalic acid allows for the recovery of approximately 93% of the rare earths with virtually no iron co-precipitation. qmul.ac.uk Increasing the oxalic acid amount can enhance REE recovery, but excessive amounts may lead to the undesirable co-precipitation of other elements like iron. qmul.ac.uk This selective precipitation is a cornerstone of modern REE recycling, enabling the recovery of critical materials from end-of-life products and contributing to a more circular economy. qmul.ac.ukmdpi.com

Sorption and Desorption Mechanisms in Environmental Matrices

The interaction of cerous oxalate with environmental matrices like soils and sediments is governed by sorption and desorption processes. When released into the environment, the compound can dissociate, and the resulting cerium and oxalate ions will interact with solid phases.

Studies on cerium(III) sorption onto various soil types have shown that the process is typically rapid, with adsorption equilibrium being reached in under a minute. researchgate.netnih.gov The primary factors controlling the extent of cerium sorption are the soil's pH and its cation exchange capacity (CEC). researchgate.net Sorption increases with rising soil pH. researchgate.net For instance, the uptake of cerium by calcareous soil is nearly 100% at a pH above 5. usgs.gov Desorption, conversely, is favored by decreasing pH. researchgate.netqmul.ac.uk The kinetics of desorption can vary significantly between different soil types, with equilibrium times ranging from minutes to hours. researchgate.net Kinetic models such as the Elovich equation and the parabolic-diffusion equation have been used to describe the rate of cerium desorption from soils. researchgate.net

The environmental matrices for sorption include various minerals and organic components. REEs are known to sorb onto clay minerals like kaolinite, metal oxides such as ferromanganese crusts, and iron oxyhydroxysulfates like schwertmannite, which is common in environments affected by acid mine drainage. qmul.ac.ukmdpi.comacs.org The desorption of REEs from schwertmannite is highly pH-dependent, occurring at pH values below 6. qmul.ac.ukresearchgate.net

The oxalate component also has its own distinct sorption behavior. Oxalate can adsorb onto mineral surfaces, particularly iron and aluminum oxides, through complexation reactions. researchgate.netacs.org This process can be competitive; for example, oxalate and other organic compounds may compete for the same adsorption sites on mineral surfaces. acs.org The mechanism of oxalate sorption is often through the formation of surface complexes, influencing the mobility and bioavailability of the oxalate ion and any complexed metals. researchgate.net

Potential for Carbon Capture and Conversion Technologies

Metal oxalates, as a class of compounds, are being investigated for their potential role in carbon capture and conversion (CCC) technologies. The fundamental concept involves the chemical conversion of carbon dioxide (CO₂) into a stable, solid oxalate salt, effectively sequestering the carbon.

One proposed method involves the electrochemical reduction of CO₂ to form oxalate ions at an electrode. oup.comresearchgate.net Simultaneously, a metal electrode releases metal ions that react with the newly formed oxalate ions, precipitating a solid metal oxalate. This process directly converts gaseous CO₂ into a solid material. These resulting metal oxalates can be stored long-term or used as a precursor material in other industries. oup.comresearchgate.netnih.gov For example, research has demonstrated that metal oxalates can be used as an ingredient in the production of cement, offering a pathway to convert captured carbon into a valuable construction material. oup.comresearchgate.net

This technology is related to the natural "oxalate-carbonate pathway," a biogeochemical cycle where CO₂ is sequestered in soils as calcium carbonate via the microbial decomposition of calcium oxalate. oup.comoup.comresearchgate.net While much of the current research on synthetic carbon capture focuses on more common metals, the underlying chemical principle is applicable to a range of metal cations, including cerium. The formation of the highly insoluble cerous oxalate could theoretically provide a stable, solid reservoir for captured carbon, aligning with the goals of carbon sequestration technologies.

Future Research Directions and Emerging Paradigms

Development of Novel Synthesis Pathways for Enhanced Control

Future research will likely concentrate on developing sophisticated synthesis methods that offer precise control over the physicochemical properties of cerous oxalate (B1200264) nonahydrate. While conventional precipitation methods are well-established, novel pathways are being explored to tailor particle size, morphology, and purity for specific applications.

One promising area is the use of structured, solvent-deficient, or nanostructured solvent systems, such as ultra-flexible microemulsions, to control the morphology of the precipitated crystals. researchgate.net Studies have shown that varying the composition of water/propanediol/octanol ternary solvents can significantly influence the final particle shape. researchgate.net Another approach involves the single diffusion gel technique, which has been successfully used to grow doped cerium oxalate single crystals, indicating a pathway to materials with specific optical properties. researchgate.net These methods allow for greater command over nucleation and growth processes, which is critical as the morphology of the oxalate precursor directly impacts the properties of the cerium oxide derived from it. nih.gov Research into surfactant-free nanostructured low-water solvents has also demonstrated a high potential for controlling the morphology of cerium oxalate powders. researchgate.net

| Synthesis Technique | Potential Advantages | Research Focus |

| Nanostructured Solvents | Precise control over crystal morphology and size. researchgate.net | Investigating various solvent systems (e.g., microemulsions) and their impact on nucleation. researchgate.net |

| Single Diffusion Gel | Growth of high-quality, doped single crystals. researchgate.net | Optimization of gel conditions for specific dopants and desired optical or electronic properties. researchgate.net |

| Solvent-Deficient Methods | Potentially more environmentally friendly and cost-effective. | Exploring precursor chemistry and reaction kinetics in low-solvent or solvent-free conditions. researchgate.net |

Advanced Characterization Techniques for In-situ Studies

A fundamental understanding of the formation and transformation of cerous oxalate nonahydrate requires advanced characterization techniques capable of real-time, in-situ analysis. Such techniques are crucial for observing the dynamic processes of crystal nucleation and growth.

Liquid-Cell Transmission Electron Microscopy (LC-TEM) has already proven to be an invaluable tool for the direct observation of cerium oxalate nanocrystal formation in aqueous solutions. osti.gov This technique allows researchers to witness classical monomer-by-monomer growth alongside non-classical pathways like particle attachment, depending on precursor concentration. osti.gov Future studies will likely expand the use of other advanced in-situ methods. numberanalytics.com For instance, in-situ X-ray Diffraction (XRD) could monitor phase transformations during thermal decomposition, while Environmental Scanning Electron Microscopy (ESEM) could visualize morphological changes under controlled atmospheric conditions. numberanalytics.com Furthermore, synchrotron-based techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed structural information during the synthesis process. gatech.eduacs.org

Computational Design of Cerium Oxalate Nonahydrate-Based Materials

Computational modeling and simulation are emerging as powerful tools for accelerating materials discovery and design. For this compound, computational approaches can predict material properties, elucidate reaction mechanisms, and guide the synthesis of novel materials with desired functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and energetics of cerium oxalate and its derivatives, providing insights into its catalytic and optical properties. acs.org Such calculations can help understand the charge-transfer mechanisms in cerium-based redox reactions. acs.org A frontier in this area is the application of machine learning and large language models (LLMs) to predict the properties of crystalline materials from their chemical descriptions, a paradigm that could dramatically speed up the screening of new material compositions. researchgate.net Furthermore, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of chemical bonds and intermolecular interactions within the crystal structure. researchgate.net

| Computational Method | Application in Cerium Oxalate Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and charge-transfer mechanisms. acs.org | Understanding catalytic activity and guiding the design of more efficient catalysts. acs.org |

| Molecular Dynamics (MD) | Simulating nucleation, growth, and structural transformations in solution. acs.org | Predicting final particle morphologies and understanding synthesis pathways. osti.gov |

| Machine Learning/LLMs | Predicting material properties based on compositional and structural data. researchgate.net | Rapid screening of potential dopants and modifications for targeted applications. researchgate.net |

Exploration of New Application Domains

While this compound is used in catalysis, ceramics, and pharmaceuticals, future research is set to expand its application into new high-technology domains. ontosight.aiottokemi.com A significant area of interest is its role as a precursor for nanocrystalline cerium dioxide (CeO₂), a material of immense technological importance. nih.gov The ability to control the morphology of cerium oxalate allows for the production of tailored CeO₂ nanoparticles for applications in solid oxide fuel cells and advanced catalysis. nih.gov

Another critical emerging application is in nuclear waste management. The precipitation of oxalates is a common method to recover actinides from aqueous streams, and studying cerium(III) oxalate, a plutonium(III) analog, provides crucial insights into the behavior of actinide oxalates. osti.gov This understanding is fundamental for developing safer and more efficient nuclear waste processing technologies. osti.gov There is also potential for its use in environmental remediation, for instance, in developing photocatalysts for the degradation of pollutants. researchgate.net Doped cerium compounds have shown promise in optical applications, such as for optical amplification, which could be another avenue for exploration. researchgate.net

Interdisciplinary Research with Related Fields

The future of this compound research lies in fostering collaboration across multiple scientific and engineering disciplines. The complexity of the challenges and the breadth of potential applications necessitate an integrated approach.

Nuclear Engineering & Environmental Science: Research into cerium oxalate's role as an actinide surrogate for nuclear waste processing requires close collaboration between inorganic chemists and nuclear engineers. osti.gov

Materials Science & Energy Technology: The development of cerium oxalate-derived materials for fuel cells and catalysts is an inherently interdisciplinary effort, bridging materials chemistry with energy science and engineering. nih.gov

Computational Science: The use of advanced computational modeling to predict and design new materials will require chemists and materials scientists to work alongside computational theorists. researchgate.net

Medicinal Chemistry & Pharmacology: Further exploration of its pharmaceutical applications, including its use as an antiemetic, involves partnerships with pharmacologists and medical researchers. wikipedia.orgnih.gov

By integrating knowledge from these diverse fields, researchers can accelerate the pace of discovery and translate fundamental scientific understanding into practical, high-impact technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.